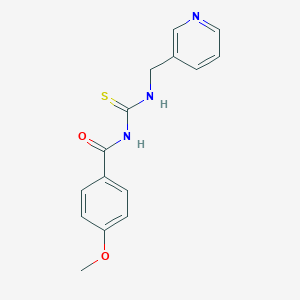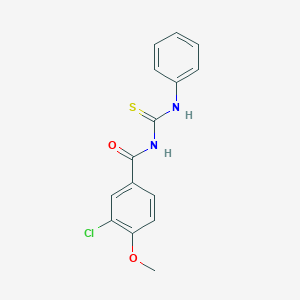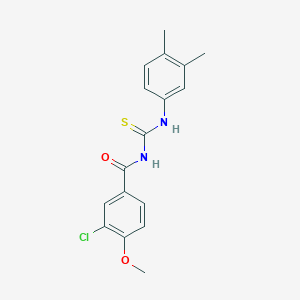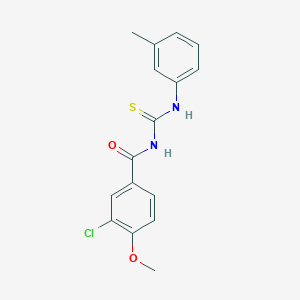
3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is a synthetic organic compound with the molecular formula C14H14N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the reaction of 4-methoxybenzoic acid with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to the desired product using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4-hydroxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide.
Reduction: 4-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzylamine.
Substitution: 4-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)-3-nitrobenzamide.
Scientific Research Applications
3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its anticancer properties, particularly against breast and lung cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy group and pyridine ring allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-pyridin-3-ylbenzamide: Similar structure but lacks the carbamothioyl group.
N-(pyridin-3-ylmethylcarbamothioyl)benzamide: Similar structure but lacks the methoxy group.
4-methoxy-N-(pyridin-3-ylmethylcarbamoyl)benzamide: Similar structure but has a carbamoyl group instead of a carbamothioyl group.
Uniqueness
3-(4-METHOXYBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to the presence of both a methoxy group and a carbamothioyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
333739-65-4 |
|---|---|
Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-6-4-12(5-7-13)14(19)18-15(21)17-10-11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChI Key |
LYLASDALSODNAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B410306.png)
![3-chloro-4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide](/img/structure/B410309.png)
![3-chloro-N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410310.png)
![3-chloro-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410312.png)

![3-chloro-4-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B410314.png)
![3-chloro-4-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B410315.png)
![3-chloro-N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B410316.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B410317.png)
![3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B410318.png)

![Methyl 2-{[({3-nitro-4-methoxybenzoyl}amino)carbothioyl]amino}benzoate](/img/structure/B410326.png)
![4-methoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B410328.png)
